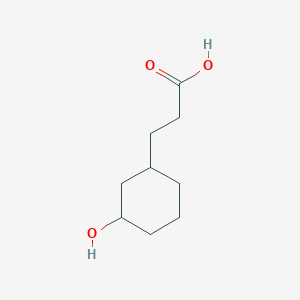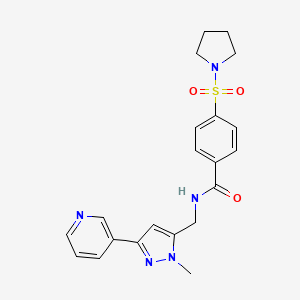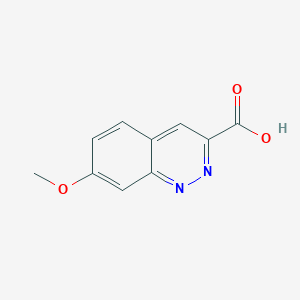![molecular formula C27H27N3O5S B2653474 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide CAS No. 1223993-40-5](/img/no-structure.png)
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H27N3O5S and its molecular weight is 505.59. The purity is usually 95%.
BenchChem offers high-quality 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Rearrangement
- A study demonstrates the rearrangement of similar compounds, indicating potential applications in the synthesis of complex organic molecules. For instance, methoxy-substituted tetrahydroisoquinolines, when heated in formic acid, rearrange to give benzazepines, which could be relevant to the chemical behavior of the compound (McMahon, Thornber, & Ruchirawat, 1982).
Antimicrobial and Biochemical Activities
- Novel triazole derivatives, including those related to quinazoline structures, have been synthesized and found to possess significant antimicrobial activities, suggesting a potential application for similar compounds in antibacterial and antifungal treatments (Bektaş et al., 2007).
- Schiff bases containing triazole and pyrazole rings, closely related to quinazoline structures, have shown antioxidant and α-glucosidase inhibitory activities. This indicates potential applications in the treatment of oxidative stress and metabolic disorders (Pillai et al., 2019).
Cancer Research and Drug Design
- Palladium complexes with quinazoline derivatives have been synthesized and shown to interact with DNA and proteins, indicating potential applications in cancer research and drug design (Ramachandran et al., 2012).
- In another study, quinazoline Schiff base compounds were evaluated as corrosion inhibitors, which, while not directly related to biomedical applications, indicate the versatility of quinazoline derivatives in various chemical contexts (Khan et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with anthranilic acid to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid. This intermediate is then coupled with N-(2-thienylmethyl)pentanamide using a coupling agent to form the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "anthranilic acid", "N-(2-thienylmethyl)pentanamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with anthranilic acid in the presence of a catalyst to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid.", "Step 2: Coupling of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)anthranilic acid with N-(2-thienylmethyl)pentanamide using a coupling agent such as EDCI or HATU to form the final product." ] } | |
CAS番号 |
1223993-40-5 |
製品名 |
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide |
分子式 |
C27H27N3O5S |
分子量 |
505.59 |
IUPAC名 |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32) |
InChIキー |
QEJHELZKQGEERO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2653392.png)
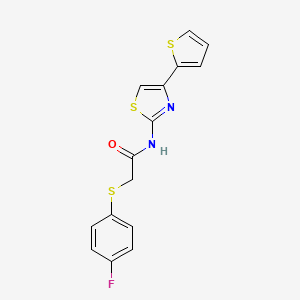
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)

![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
![ethyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2653400.png)
![2-Chloro-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2653403.png)
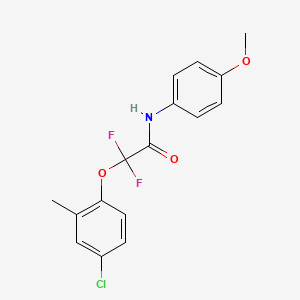

![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)
